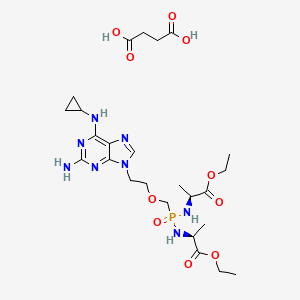

Rabacfosadine Succinate

Übersicht

Beschreibung

Rabacfosadine succinate, marketed under the brand name Tanovea, is a guanine nucleotide analog used primarily for the treatment of lymphoma in dogs. Developed by Gilead Sciences, it is known for its unique mechanism of action as a chain-terminating inhibitor of major deoxyribonucleic acid (DNA) polymerases . This compound has shown significant efficacy in inhibiting DNA synthesis, leading to S phase arrest and induction of apoptosis in cancerous cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rabacfosadine succinate is synthesized through a series of chemical reactions involving the formation of an acyclic nucleotide phosphonate.

Industrial Production Methods: In industrial settings, this compound is produced as a sterile, lyophilized powder. The compound is reconstituted with 0.9% sodium chloride injection before administration. The production process involves strict aseptic techniques to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Rabacfosadin-Succinat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Guaninbase modifizieren und ihre Aktivität verändern.

Substitution: Substitutionsreaktionen können an der Phosphonatgruppe auftreten, was zu verschiedenen Analogen führt.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene phosphorylierte und deaminierte Derivate von Rabacfosadin, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Rabacfosadin-Succinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Nukleotidanaloga und ihre Wechselwirkungen mit DNA-Polymerasen zu untersuchen.

Biologie: Untersucht wegen seiner Auswirkungen auf die Zellproliferation und Apoptose in Krebszellen.

Medizin: Wird hauptsächlich in der Veterinärmedizin zur Behandlung von Canine-Lymphomen eingesetzt.

5. Wirkmechanismus

Rabacfosadin-Succinat entfaltet seine Wirkung durch Hemmung der DNA-Polymerasen α, δ und ε. Diese Hemmung führt zum Stillstand der DNA-Synthese, was einen S-Phasen-Arrest und die anschließende Apoptose von Krebszellen verursacht. Die Verbindung zielt bevorzugt auf Lymphozyten, wo sie in ihren aktiven Metaboliten umgewandelt wird, der sich dann in die DNA-Kette einbaut und deren Verlängerung beendet .

Ähnliche Verbindungen:

9-(2-Phosphonylmethoxyethyl)guanin (PMEG): Ein Nukleotidanalog mit ähnlicher antineoplastischer Aktivität.

Acyclovir: Eine antivirale Verbindung mit ähnlicher Guaninbasenstruktur.

Ganciclovir: Ein weiteres antivirales Mittel mit strukturellen Ähnlichkeiten zu Rabacfosadin.

Einzigartigkeit: Rabacfosadin-Succinat ist aufgrund seiner doppelten Prodrug-Natur einzigartig, die es ihm ermöglicht, sich selektiv in lymphatischen Geweben anzureichern und so die Off-Target-Toxizität zu reduzieren. Seine Fähigkeit, mehrere DNA-Polymerasen zu hemmen, macht es zu einem potenten Antineoplastikum mit einem breiten Wirkungsspektrum .

Wirkmechanismus

Rabacfosadine succinate exerts its effects by inhibiting DNA polymerases α, δ, and ε. This inhibition leads to the arrest of DNA synthesis, causing S phase arrest and subsequent apoptosis of cancerous cells. The compound preferentially targets lymphoid cells, where it is converted to its active metabolite, which then incorporates into the DNA chain, terminating its elongation .

Vergleich Mit ähnlichen Verbindungen

9-(2-Phosphonylmethoxyethyl)guanine (PMEG): A nucleotide analog with similar antineoplastic activity.

Acyclovir: An antiviral compound with a similar guanine base structure.

Ganciclovir: Another antiviral agent with structural similarities to rabacfosadine.

Uniqueness: Rabacfosadine succinate is unique due to its double prodrug nature, which allows it to selectively accumulate in lymphoid tissues, reducing off-target toxicity. Its ability to inhibit multiple DNA polymerases makes it a potent antineoplastic agent with a broad spectrum of activity .

Eigenschaften

CAS-Nummer |

1431856-99-3 |

|---|---|

Molekularformel |

C25H41N8O10P |

Molekulargewicht |

644.6 g/mol |

IUPAC-Name |

butanedioic acid;ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1 |

InChI-Schlüssel |

XLBDQSJWTNREFA-IODNYQNNSA-N |

SMILES |

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O |

Isomerische SMILES |

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC.C(CC(=O)O)C(=O)O |

Kanonische SMILES |

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC.C(CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Rabacfosadine succinate; VDC-1101 succinate; VDC 1101 succinate VDC1101 succinate; GS-9219-01; GS-9219 succinate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

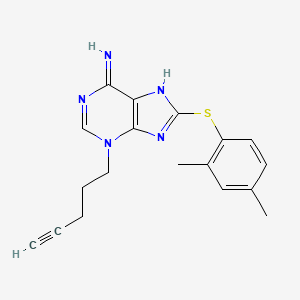

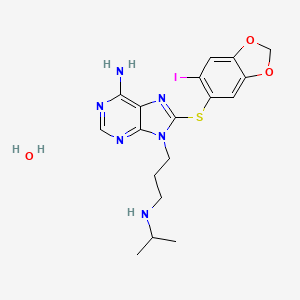

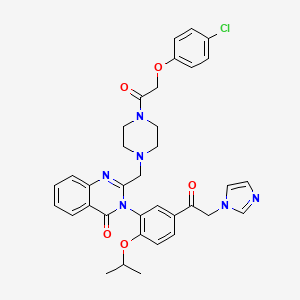

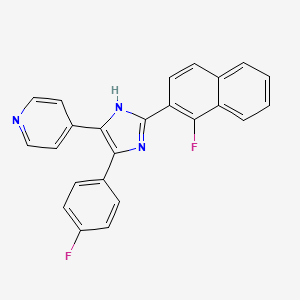

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)